(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester
Overview
Description
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a piperidine ring, which is a common structural motif in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trans-4-hydroxy-D-proline with Boc-formic acid under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a good leaving group, facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The hydroxyl group at the 4-position can form hydrogen bonds or participate in other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar structure but different stereochemistry.
(2S,4S)-4-Hydroxyproline: Similar to (2R,4R)-4-Hydroxyproline but with different stereochemistry.
N-Boc-4-Hydroxyproline Methyl Ester: A related compound with a proline ring instead of a piperidine ring.
Uniqueness
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a hydroxyl group. This combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370342 | |
Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-26-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321744-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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